molecular formula C16H14ClN5OS B285538 N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide

Cat. No. B285538
M. Wt: 359.8 g/mol
InChI Key: YOPMWIDYCUULDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide, also known as CPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTP belongs to the class of thioamide compounds and has been studied for its ability to modulate biological pathways and target specific proteins.

Mechanism of Action

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide works by targeting specific proteins in the body, including the NF-κB pathway and the p53 tumor suppressor protein. By modulating these pathways, N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has the potential to inhibit inflammation and cancer cell growth. N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has also been shown to activate the immune system by increasing the production of cytokines.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has been shown to have a range of biochemical and physiological effects on the body. It has been found to inhibit the production of inflammatory cytokines, reduce the activity of NF-κB, and induce apoptosis in cancer cells. N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has also been shown to increase the production of cytokines that activate the immune system.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has several advantages for lab experiments, including its ability to target specific proteins and modulate biological pathways. It has also been shown to have low toxicity and high stability, making it a reliable compound for research. However, one limitation of N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide is its solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide in cancer patients. Additionally, research on the potential use of N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide in treating inflammatory disorders and autoimmune diseases is ongoing. Further studies are also needed to explore the effects of N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide on other biological pathways and proteins.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenyl-1H-tetrazole-5-thiol in the presence of triethylamine. The resulting compound is then treated with 3-chloropropanol to yield N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide. The synthesis process has been optimized to produce high yields of pure N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide has been tested in vitro and in vivo for its effects on cancer cells, and has shown promising results in inhibiting tumor growth.

properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)18-15(23)10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)

InChI Key

YOPMWIDYCUULDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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